molecular formula C12H21O7P B14403289 Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane CAS No. 88218-98-8

Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane

Cat. No.: B14403289
CAS No.: 88218-98-8
M. Wt: 308.26 g/mol
InChI Key: DVHGKHGKDHZEQR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of oxirane (epoxide) groups and a phosphine oxide core. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane typically involves the reaction of phosphine with epoxide-containing reagents. One common method involves the reaction of tris(hydroxymethyl)phosphine with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane involves its ability to form stable complexes with various substrates. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including catalysis and bioconjugation .

The phosphine oxide core can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions. This redox activity is important in catalytic processes and other chemical transformations.

Comparison with Similar Compounds

Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of oxirane groups and a phosphine oxide core, which provides a versatile reactivity profile for various applications.

Properties

CAS No.

88218-98-8

Molecular Formula

C12H21O7P

Molecular Weight

308.26 g/mol

IUPAC Name

2-[bis(oxiran-2-ylmethoxymethyl)phosphorylmethoxymethyl]oxirane

InChI

InChI=1S/C12H21O7P/c13-20(7-14-1-10-4-17-10,8-15-2-11-5-18-11)9-16-3-12-6-19-12/h10-12H,1-9H2

InChI Key

DVHGKHGKDHZEQR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCP(=O)(COCC2CO2)COCC3CO3

Origin of Product

United States

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